Atogepant is a novel pharmaceutical compound developed primarily for the prevention of episodic migraine. It functions as a selective antagonist of the calcitonin gene-related peptide receptor, which plays a crucial role in the pathophysiology of migraines. The compound was approved by the United States Food and Drug Administration in 2021, marking a significant advancement in migraine treatment options.
Atogepant is synthesized from various chemical precursors and has been the subject of extensive research and clinical trials. Its development involved rigorous testing to establish its efficacy and safety profile, particularly in comparison to placebo treatments.
Atogepant is classified as a small molecule drug, specifically targeting neuropeptide receptors. It belongs to the class of medications known as migraine prophylactics, which are designed to reduce the frequency and severity of migraine attacks.
The synthesis of atogepant involves several key steps that utilize advanced organic chemistry techniques. The process begins with the formation of critical intermediates through reactions such as amide coupling and cyclization.
Atogepant has a complex molecular structure characterized by its spirocyclic framework, which is crucial for its biological activity. The molecular formula is .
Atogepant undergoes various chemical reactions during its synthesis, including:
The reaction conditions (temperature, solvent choice, and catalysts) are optimized to maximize yield and selectivity. For instance, specific solvents may be chosen based on their ability to stabilize intermediates or facilitate desired reaction pathways.
Atogepant exerts its therapeutic effects by antagonizing the calcitonin gene-related peptide receptor, thereby inhibiting the signaling pathways that lead to migraine attacks. This mechanism reduces neurogenic inflammation and pain signaling associated with migraines.
Clinical studies have demonstrated that atogepant significantly decreases monthly migraine days compared to placebo, confirming its efficacy in preventing migraines through this mechanism.
Atogepant is primarily used in clinical settings for the prevention of episodic migraines. Its development reflects broader trends in pharmacology focusing on targeted therapies that address specific pathways involved in disease processes. Ongoing research continues to explore its potential applications beyond migraine prevention, including other neurological disorders where calcitonin gene-related peptide plays a role.
Atogepant (chemical formula: C₂₉H₂₃F₆N₅O₃; molecular weight: 603.52 g/mol) features a complex polycyclic structure incorporating three aromatic/aliphatic rings and four chiral centers critical for its three-dimensional conformation and biological activity. The core scaffold includes a distinctive 2-azaspiro[4.4]nonan-1-one (spiroazaindane) motif in an S-configuration, previously identified in preclinical Merck compounds. This spiro system connects via a reversed amide bond to a piperidine-2-one ring—a strategic modification preventing the release of a potentially toxic aniline metabolite observed in earlier gepant designs. The piperidine-2-one subunit is further functionalized with 6-(R)-methyl and 5-(R)-phenyl substituents, contributing to its steric and electronic complementarity with the CGRP receptor binding pocket [2] [5] [8].
Fluorine atoms are positioned at the 2,3,6-positions of the piperidine-attached phenyl ring, forming a 2,3,6-trifluorophenyl group. This configuration enhances binding affinity approximately fourfold compared to non-fluorinated analogs like ubrogepant. The trifluorophenyl group improves lipophilicity (cLogP: 4.12) and mitigates hepatotoxicity risks associated with earlier gepants (e.g., telcagepant) by blocking metabolic oxidation sites. Additionally, the 2,2,2-trifluoroethyl group attached to the piperidinone nitrogen augments potency, bioavailability, and half-life—properties previously demonstrated in telcagepant optimization. Despite these advantages, Atogepant’s large polar surface area (109.29 Ų) and molecular weight limit passive blood-brain barrier penetration, reducing CNS side-effect potential [2] [5] [6].
Table 1: Impact of Fluorine Substitution on Atogepant Properties
Substituent | Chemical Role | Biological Consequence |
---|---|---|
2,3,6-Trifluorophenyl | Electron withdrawal & metabolic blockade | 4× affinity boost vs. non-fluorinated analogs |
2,2,2-Trifluoroethyl | Enhanced lipophilicity & steric bulk | Improved pharmacokinetics & receptor occupancy |
Multiple C-F bonds | Reduced susceptibility to oxidation | Lower hepatotoxicity risk |
Atogepant is synthesized via a convergent route coupling two advanced intermediates:
The CGRP receptor is a heterodimer comprising calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), forming a canonical G protein-coupled receptor (GPCR). Atogepant binds with high affinity (Ki ≈ 15 pM) to the extracellular domain (ECD) of CLR, which, in complex with RAMP1, constitutes the CGRP recognition site. Structural studies reveal that Atogepant’s spiroazaindane and trifluorophenyl groups engage in hydrophobic interactions with CLR residues, while its reversed amide linkage hydrogen-bonds with RAMP1. This binding is non-competitive with RAMP1’s N-terminal domain but sterically hinders CGRP docking at the ECD-7TM interface [3] [4] [7].
Atogepant acts as a competitive antagonist of CGRP, displacing the peptide from CLR/RAMP1 and preventing Gαs protein activation. This inhibits cAMP accumulation, a key second messenger in CGRP-mediated vasodilation and nociception. In cellular assays, Atogepant blocks CGRP-induced cAMP with IC₅₀ values in the low nanomolar range. Its prolonged receptor occupancy (t₁/₂ ≈ 11 hours) stems from slow dissociation kinetics, enabling sustained inhibition despite plasma clearance. Unlike monoclonal antibodies targeting CGRP or its receptor, Atogepant’s small size permits rapid absorption (Tₘₐₓ: 1–2 hours), facilitating prophylactic daily dosing [4] [10].
Table 2: Pharmacodynamic Properties of Atogepant vs. Other Gepants
Parameter | Atogepant | Rimegepant | Ubrogepant |
---|---|---|---|
CGRP Receptor Ki | 15 pM | 27 pM | 23 pM |
IC₅₀ (cAMP) | ~0.08 nM | ~0.14 nM | ~0.25 nM |
Tₘₐₓ (h) | 1–2 | 1.5 | 1.7 |
Plasma t₁/₂ (h) | 11 | 11 | 5–7 |
By blocking CGRP receptors on trigeminal ganglion neurons and vascular smooth muscle, Atogepant disrupts the trigeminovascular signaling cascade. Specifically, it inhibits CGRP-induced:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7